molecular formula C13H16N2O2 B13753497 Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- CAS No. 5372-22-5

Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)-

Cat. No.: B13753497
CAS No.: 5372-22-5
M. Wt: 232.28 g/mol
InChI Key: LCSOYHAUBXUTBQ-UHFFFAOYSA-N
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Description

Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- is a chemical compound that belongs to the class of alcohols It is characterized by the presence of a benzyl group, a methyl group, and a pyrazole ring attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- typically involves the reaction of 1-benzyl-3-methyl-5-pyrazole with ethylene oxide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.

    Reduction: Formation of benzyl ethane.

    Substitution: Formation of benzyl halides.

Scientific Research Applications

Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)-: can be compared with other benzyl-substituted pyrazoles and ethanol derivatives.

    Benzyl alcohol: Similar in structure but lacks the pyrazole ring.

    3-methyl-1-phenyl-1H-pyrazole: Similar pyrazole structure but lacks the ethanol group.

Uniqueness

The uniqueness of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5372-22-5

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(2-benzyl-5-methylpyrazol-3-yl)oxyethanol

InChI

InChI=1S/C13H16N2O2/c1-11-9-13(17-8-7-16)15(14-11)10-12-5-3-2-4-6-12/h2-6,9,16H,7-8,10H2,1H3

InChI Key

LCSOYHAUBXUTBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)OCCO)CC2=CC=CC=C2

Origin of Product

United States

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